
3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is an organic compound with the molecular formula C16H14Cl3IN2O It is characterized by the presence of an iodine atom, a trichloromethyl group, and a toluidino group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoyl chloride, 2,2,2-trichloroethanol, and 3-toluidine.
Formation of Intermediate: The first step involves the reaction of 3-iodobenzoyl chloride with 2,2,2-trichloroethanol in the presence of a base, such as pyridine, to form an intermediate compound.
Amidation Reaction: The intermediate compound is then reacted with 3-toluidine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can result in the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated or aminated derivatives, while oxidation and reduction reactions may produce oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide: Similar in structure but with a different position of the toluidino group.
3-Iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide: Another structural isomer with the toluidino group in a different position.
3-Iodo-N-(2,2,2-trichloro-1-(3-nitrophenyl)amino)ethyl)benzamide: Similar structure but with a nitrophenyl group instead of a toluidino group.
Uniqueness
3-Iodo-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide is unique due to the specific position of the toluidino group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
303104-98-5 |
|---|---|
Molekularformel |
C16H14Cl3IN2O |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
3-iodo-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3IN2O/c1-10-4-2-7-13(8-10)21-15(16(17,18)19)22-14(23)11-5-3-6-12(20)9-11/h2-9,15,21H,1H3,(H,22,23) |
InChI-Schlüssel |
CFBLDXBBUKZARF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970764.png)
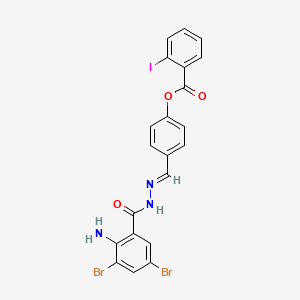
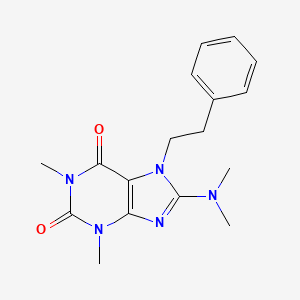
![Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B11970781.png)
![ethyl 2-[(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11970786.png)
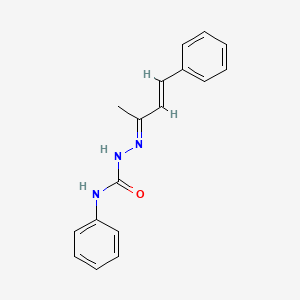
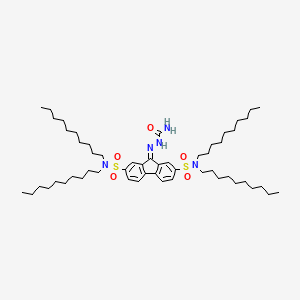
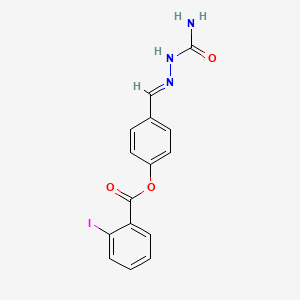
![N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11970806.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
![(NE)-N-[3-[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine](/img/structure/B11970818.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B11970821.png)
![Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970825.png)
![4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11970831.png)
